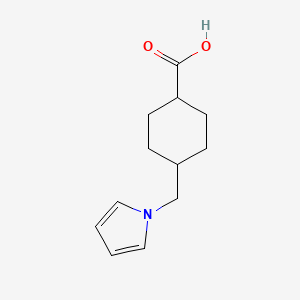![molecular formula C26H23FN2O5S B2923155 2-[6-ethoxy-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide CAS No. 866729-70-6](/img/structure/B2923155.png)
2-[6-ethoxy-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-[6-ethoxy-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide” is a chemical compound with the molecular formula C26H23FN2O5S . It has an average mass of 494.535 Da and a mono-isotopic mass of 494.131165 Da . This product is not intended for human or veterinary use and is meant for research purposes only.
Wissenschaftliche Forschungsanwendungen
Structural and Fluorescence Properties
Research has focused on the structural aspects of related quinoline derivatives, revealing their potential in forming crystalline structures and host–guest complexes with enhanced fluorescence properties. These characteristics can be leveraged in materials science and fluorescence-based applications (Karmakar et al., 2007).
Cytotoxic Activity
Quinoline derivatives have been studied for their cytotoxic activity against various cancer cell lines. This suggests potential applications in cancer research and drug development, particularly in identifying compounds with potent anticancer properties (Ghorab et al., 2015).
Application in Agriculture
Chloroacetamide herbicides, structurally related to the compound , have been extensively studied for their use in agriculture. The metabolism and environmental impact of these herbicides are crucial for understanding their safe and effective application (Coleman et al., 2000).
Antibacterial Properties
Quinoline derivatives have been examined for their antibacterial properties. This opens avenues for developing new antibacterial agents and studying their efficacy against various bacterial strains (Goueffon et al., 1981).
Chemical Synthesis and Reactions
Studies have focused on the synthesis of quinoline derivatives, exploring their reactions with different chemical groups. This research is vital for synthetic chemistry, enabling the creation of novel compounds with varied applications (Al-Masoudi, 2003).
Neuropharmacology
Quinoline derivatives have been explored in neuropharmacology, particularly in modulating neurotransmitter transporters. This research is significant for developing new treatments for neurological disorders (Madras et al., 2006).
pH-Sensitive Fluorescent Sensors
Quinoline-based compounds have been used to develop pH-sensitive fluorescent sensors. Such sensors have potential applications in biochemical and medical research, particularly in cellular and in vivo studies (Zhang et al., 2011).
Herbicidal Activity
Some quinoline derivatives have been tested for their herbicidal activity, indicating their potential use in agricultural pest control (Luo et al., 2008).
Eigenschaften
IUPAC Name |
2-[6-ethoxy-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23FN2O5S/c1-3-34-19-10-13-23-21(14-19)26(31)24(35(32,33)20-11-8-18(27)9-12-20)15-29(23)16-25(30)28-22-7-5-4-6-17(22)2/h4-15H,3,16H2,1-2H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCMIQNHVRXNOGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)F)CC(=O)NC4=CC=CC=C4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23FN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

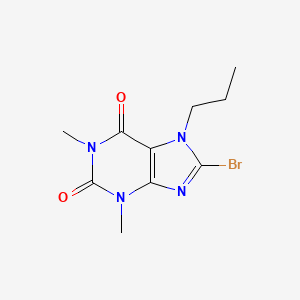
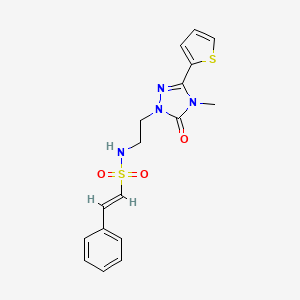
![2-[2-[(6-methoxypyridin-3-yl)carbamoyl]phenyl]acetic Acid](/img/structure/B2923074.png)
![Methyl (4-((4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)sulfonyl)phenyl)carbamate](/img/structure/B2923075.png)
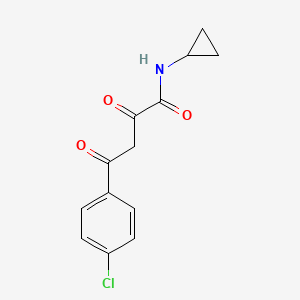
![N-(4-methoxyphenyl)-3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide](/img/structure/B2923079.png)
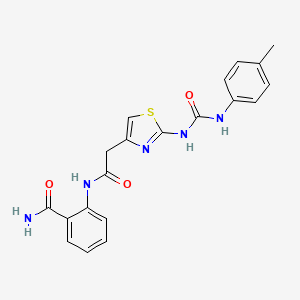
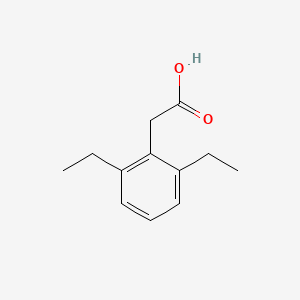
![3-[3-[Methyl(thieno[3,2-d]pyrimidin-4-yl)amino]azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2923083.png)
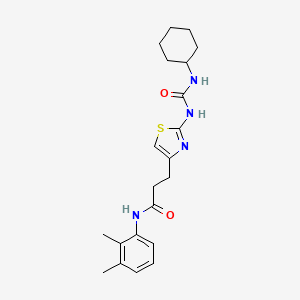
![3-Amino-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2923086.png)
![Methyl 2-[(2-nitrothiophen-3-yl)amino]acetate](/img/structure/B2923088.png)
![7-Phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2923089.png)
